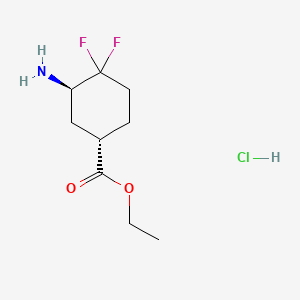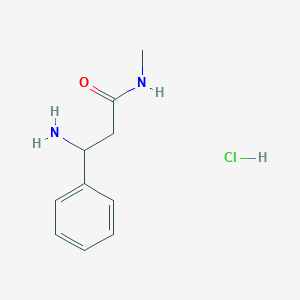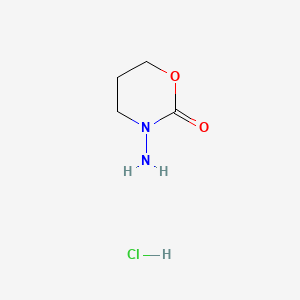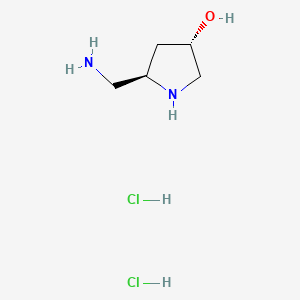
ethyl(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized to introduce the amino and difluoro groups.
Esterification: The carboxylate group is esterified using ethyl alcohol under acidic conditions to form the ethyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSMe) or ammonia (NH3).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, alcohols, and substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1S,3R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of difluoro groups.
Ethyl (1S,3R)-3-amino-4-chlorocyclohexane-1-carboxylate hydrochloride: Similar structure but with a chloro group instead of difluoro groups.
Uniqueness
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H16ClF2NO2 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-3-4-9(10,11)7(12)5-6;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m0./s1 |
Clave InChI |
BRHVQFKFMMTQKU-UOERWJHTSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCC([C@@H](C1)N)(F)F.Cl |
SMILES canónico |
CCOC(=O)C1CCC(C(C1)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)





![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
